molecular formula C22H25N7O3 B11099688 4-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl acetate

4-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl acetate

Cat. No.: B11099688
M. Wt: 435.5 g/mol
InChI Key: WRQBTPZPIXHMPY-ZVHZXABRSA-N
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Description

4-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with benzylamino and dimethylamino groups, as well as a hydrazinylidene moiety linked to a methoxyphenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl acetate typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with benzylamine and dimethylamine under controlled conditions. This step involves nucleophilic substitution reactions to introduce the benzylamino and dimethylamino groups onto the triazine ring.

    Hydrazinylidene Formation: The hydrazinylidene moiety is introduced by reacting the triazine derivative with hydrazine hydrate. This step requires careful control of temperature and reaction time to ensure the formation of the desired hydrazinylidene intermediate.

    Coupling with Methoxyphenyl Acetate: The final step involves coupling the hydrazinylidene intermediate with 2-methoxyphenyl acetate. This can be achieved through a condensation reaction, typically using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring, where nucleophiles can replace the dimethylamino or benzylamino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions may require catalysts or specific pH conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted triazine derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound’s potential bioactivity could be explored for the development of new therapeutic agents, particularly in the treatment of diseases where triazine derivatives have shown efficacy.

    Industry: The compound may find applications in the development of advanced materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is not well-documented. based on its structure, it is likely to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazine ring and hydrazinylidene moiety may allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-[(benzylamino)methyl]benzoate: A simpler derivative with a benzylamino group attached to a benzoate moiety.

    2-(benzylamino)-2-methyl-1-propanol: A compound with a benzylamino group attached to a propanol backbone.

    Triazine derivatives: Compounds with similar triazine cores but different substituents, such as melamine or cyanuric acid derivatives.

Uniqueness

4-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is unique due to its combination of a triazine ring with benzylamino, dimethylamino, and hydrazinylidene groups, as well as its linkage to a methoxyphenyl acetate moiety. This unique structure may confer specific properties and reactivity that are not observed in simpler or more common triazine derivatives.

Properties

Molecular Formula

C22H25N7O3

Molecular Weight

435.5 g/mol

IUPAC Name

[4-[(E)-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C22H25N7O3/c1-15(30)32-18-11-10-17(12-19(18)31-4)14-24-28-21-25-20(26-22(27-21)29(2)3)23-13-16-8-6-5-7-9-16/h5-12,14H,13H2,1-4H3,(H2,23,25,26,27,28)/b24-14+

InChI Key

WRQBTPZPIXHMPY-ZVHZXABRSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NCC3=CC=CC=C3)N(C)C)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NCC3=CC=CC=C3)N(C)C)OC

Origin of Product

United States

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